BACE1 Enzymatic and Cellular Potency of the 1,4-Oxazine Scaffold vs. Piperazinone Predecessors
In the head-to-head optimization program reported by Rombouts et al. (2015), the 1,4-oxazine warhead directly replaced the earlier piperazinone scaffold. Three prototype 1,4-oxazine compounds (3R-6a, 3R-6b, 3R-6c) demonstrated BACE1 enzymatic IC₅₀ values of 44, 22, and 44 nM, with corresponding cellular hAβ42 IC₅₀ values of 9.1, 4.1, and 5.4 nM [1]. These cellular potencies represent a substantial improvement over the earlier piperazinone series (compounds 3 and 4), which showed only moderate enzymatic and cellular activity and required subcutaneous administration of high doses to achieve in vivo Aβ reduction due to suboptimal blood–brain barrier crossing [2]. The 1,4-oxazine amidine pKa of 9.0–9.6 was systematically modulated through C-6 fluorination and trifluoromethylation, ultimately yielding leads such as (2R,3R)-7a and (2R,3R)-7d with robust oral efficacy in mouse and dog models [3].
| Evidence Dimension | BACE1 enzymatic IC₅₀ and cellular hAβ42 IC₅₀ |
|---|---|
| Target Compound Data | 3R-6a: BACE1 IC₅₀ = 44 nM, cell IC₅₀ = 9.1 nM; 3R-6b: BACE1 IC₅₀ = 22 nM, cell IC₅₀ = 4.1 nM; 3R-6c: BACE1 IC₅₀ = 44 nM, cell IC₅₀ = 5.4 nM |
| Comparator Or Baseline | Piperazinone leads 3 and 4 (same study): moderate enzymatic and cellular activity; subcutaneous high-dose administration required for in vivo Aβ lowering; suboptimal brain penetration |
| Quantified Difference | 1,4-Oxazine cellular IC₅₀ in single-digit nM range vs. piperazinone requiring high-dose s.c. administration for in vivo efficacy; pKa modulation of 0.4–0.6 units achieved by fluorination |
| Conditions | Human recombinant BACE1 enzymatic assay; hAβ42 cellular assay in HEK293-APP cells; mouse and dog in vivo PK/PD models |
Why This Matters
For procurement decisions in CNS drug discovery, the 1,4-oxazine scaffold's validated single-digit nanomolar cellular potency and demonstrated oral brain penetration provide a proven starting point that an unvalidated morpholine analog cannot offer.
- [1] Rombouts FJR, Tresadern G, Delgado O, et al. 1,4-Oxazine β-Secretase 1 (BACE1) Inhibitors: From Hit Generation to Orally Bioavailable Brain Penetrant Leads. J Med Chem. 2015;58(21):8216-8235. Table 1. View Source
- [2] Rombouts FJR et al. J Med Chem. 2015;58(21):8216-8235. Introduction: 'the blood–brain barrier crossing with this piperazinone series was found to be suboptimal, and concomitantly subcutaneous administration of high doses was needed.' View Source
- [3] Rombouts FJR et al. J Med Chem. 2015;58(21):8216-8235. Abstract: 'compounds (2R,3R)-7a and (2R,3R)-7d with a robust oral effect in lowering of Aβ peptides in mouse and dog models.' View Source
